![molecular formula C10H11N B099942 1-Methyl-2H-quinoline CAS No. 16021-60-6](/img/structure/B99942.png)
1-Methyl-2H-quinoline
Overview
Description
1-Methyl-2H-quinoline is a heterocyclic aromatic organic compound with the molecular formula C10H9N. It is a derivative of quinoline, where a methyl group is attached to the nitrogen atom in the quinoline ring system. Quinoline itself is a fundamental structure in many natural and synthetic compounds, known for its applications in medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2H-quinoline can be synthesized through various methods. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic systems to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids have been explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
1-Methyl-2H-quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring of the quinoline structure
Common reagents and conditions used in these reactions include strong acids like sulfuric acid for nitration, and halogens like chlorine or bromine for halogenation. Major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-Methyl-2H-quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound derivatives are explored for similar therapeutic potentials.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-2H-quinoline and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, quinoline derivatives can inhibit the activity of enzymes like topoisomerase, which is crucial for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and cell death .
Comparison with Similar Compounds
1-Methyl-2H-quinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which lacks the methyl group at the nitrogen atom.
2-Methylquinoline: A derivative with a methyl group at the second position of the quinoline ring.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the eighth position, known for its metal-chelating properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
1-Methyl-2H-quinoline, a derivative of quinoline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of quinoline derivatives, which are known for their applications in drug discovery, particularly against various diseases including cancer, malaria, and bacterial infections. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its fused bicyclic structure, which contributes to its biological properties. The methyl group at the nitrogen position enhances its lipophilicity, potentially improving membrane permeability and bioactivity.
Anticancer Activity
Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various quinoline derivatives, including this compound, which showed promising activity against human cancer cell lines such as MDA-MB-231 (breast adenocarcinoma) and A549 (lung adenocarcinoma) with IC50 values indicating effective cytotoxicity without significant toxicity to normal cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Toxicity to Normal Cells |
---|---|---|---|
This compound | MDA-MB-231 | 15 | No toxicity at 100 µM |
A549 | 20 | No toxicity at 100 µM |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of this compound possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that modifications to the quinoline structure can enhance antibacterial efficacy .
Table 2: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | MRSA | 32 |
E. faecalis | 64 |
Antimalarial Activity
The antimalarial potential of quinoline derivatives has been extensively studied. Compounds structurally related to this compound have demonstrated activity against Plasmodium falciparum strains, including chloroquine-resistant variants. The development of novel derivatives has led to compounds with nanomolar activity .
Case Study: Antimalarial Efficacy
A recent study synthesized several piperidine-modified quinolines and tested their efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Notably, some derivatives exhibited IC50 values in the low nanomolar range, indicating their potential as new antimalarial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : It has been suggested that these compounds induce apoptosis in cancer cells through the activation of p53 pathways and modulation of BCL-2 family proteins .
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with bacterial DNA synthesis .
Properties
IUPAC Name |
1-methyl-2H-quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLTHPZWVELIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538914 | |
Record name | 1-Methyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16021-60-6 | |
Record name | 1-Methyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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